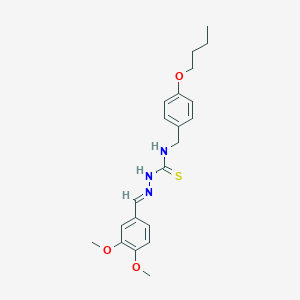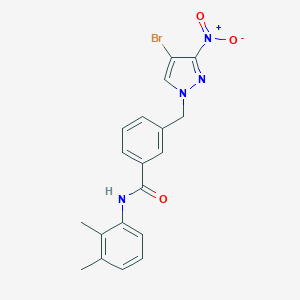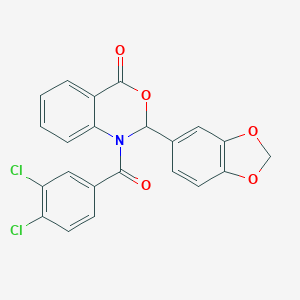
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone (DMBT) is a thiosemicarbazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMBT is a yellow crystalline solid with a molecular formula of C19H24N2O3S and a molecular weight of 368.47 g/mol.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is not fully understood. However, studies have suggested that 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been reported to inhibit viral replication and bacterial growth by interfering with the nucleic acid synthesis and protein synthesis of these microorganisms.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have a range of biochemical and physiological effects. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in lab experiments is its high yield and purity. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively stable and can be easily synthesized using simple laboratory techniques. However, one limitation of using 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for the research on 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone. One direction is to investigate the structure-activity relationship of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetics and toxicity of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in animal models to determine its potential as a therapeutic agent. Additionally, the potential applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
In conclusion, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is a thiosemicarbazone derivative with potential applications in various fields of scientific research. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The synthesis of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone is relatively simple and yields a high purity product. However, the limited solubility of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone in water may affect its bioavailability and pharmacokinetics. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone.
Synthesis Methods
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with N-(4-butoxybenzyl)thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The reaction yields 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone as a yellow crystalline solid with a high yield and purity.
Scientific Research Applications
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, 3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone has been shown to have antioxidant and anti-inflammatory properties.
properties
Product Name |
3,4-dimethoxybenzaldehyde N-(4-butoxybenzyl)thiosemicarbazone |
|---|---|
Molecular Formula |
C21H27N3O3S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H27N3O3S/c1-4-5-12-27-18-9-6-16(7-10-18)14-22-21(28)24-23-15-17-8-11-19(25-2)20(13-17)26-3/h6-11,13,15H,4-5,12,14H2,1-3H3,(H2,22,24,28)/b23-15+ |
InChI Key |
XXZTZNTYHILNJT-HZHRSRAPSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=C(C=C2)OC)OC |
SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)


![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![2-(4-{[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B269685.png)

![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)